REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[S:4].[CH3:5][N:6]([CH3:14])[C@H:7]1[CH2:12][CH2:11][C@H:10]([NH2:13])[CH2:9][CH2:8]1>>[CH3:5][N:6]([CH3:14])[CH:7]1[CH2:12][CH2:11][CH:10]([NH:13][C:3]([NH:2][CH3:1])=[S:4])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
CN([C@@H]1CC[C@H](CC1)N)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCC(CC1)NC(=S)NC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |